6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one
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Overview
Description
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of a bromine atom at the 6th position and a 2,3-dihydro-1,4-benzodioxin moiety attached to the chromen-4-one core. It is of significant interest in various fields of scientific research due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 2,3-dihydro-1,4-benzodioxin moiety, which is then coupled with a brominated chromen-4-one derivative. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and bases like lithium hydride (LiH) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinones, while substitution reactions can produce a variety of substituted chromen-4-one derivatives .
Scientific Research Applications
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound has potential as a bioactive molecule, with studies exploring its effects on various biological pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease progression, leading to therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
2,3-dihydro-1,4-benzodioxin-6-yl derivatives: These compounds share the benzodioxin moiety and exhibit similar biological activities.
Chromen-4-one derivatives: Compounds with the chromen-4-one core structure are also of interest due to their diverse pharmacological properties.
Uniqueness
What sets 6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-4H-chromen-4-one apart is the combination of the bromine atom and the benzodioxin moiety, which may confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C17H11BrO4 |
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Molecular Weight |
359.2 g/mol |
IUPAC Name |
6-bromo-2-(2,3-dihydro-1,4-benzodioxin-6-yl)chromen-4-one |
InChI |
InChI=1S/C17H11BrO4/c18-11-2-4-14-12(8-11)13(19)9-16(22-14)10-1-3-15-17(7-10)21-6-5-20-15/h1-4,7-9H,5-6H2 |
InChI Key |
HMRGZLZNKJGIES-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=O)C4=C(O3)C=CC(=C4)Br |
Origin of Product |
United States |
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